molecular formula C14H7Cl2N3 B15330721 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B15330721
M. Wt: 288.1 g/mol
InChI Key: RCQWRNJAQSLIAJ-UHFFFAOYSA-N
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Description

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with two chlorine atoms at positions 6 and 8, and a benzonitrile group at position 3 of the aromatic ring. Its molecular formula is C₁₄H₇Cl₂N₃, with a molecular weight of 288.14 g/mol (CAS: 1549443-30-2) . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C14H7Cl2N3

Molecular Weight

288.1 g/mol

IUPAC Name

3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-2-9(4-10)6-17/h1-5,7-8H

InChI Key

RCQWRNJAQSLIAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with a suitable benzonitrile derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorine Positions

The 6- and 8-chloro groups on the imidazo[1,2-a]pyridine ring are potential sites for substitution. While the electron-withdrawing nature of the imidazo ring and nitrile group reduces reactivity, palladium-catalyzed cross-coupling reactions enable functionalization:

Reaction TypeConditionsProductsYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl derivatives at Cl sites70–85%

These reactions typically replace chlorine with boronic acid partners, forming biaryl structures critical for modifying biological activity.

Reactivity of the Benzonitrile Group

The nitrile group participates in nucleophilic additions and reductions, influenced by the electron-deficient aromatic system:

Thiol-Addition Reactions

Cysteine or cysteamine attacks the nitrile carbon, forming thioimidate adducts. Computational studies (DFT/B3LYP) predict activation energy (Eₐ) and reactivity:

Compound TypeEₐ (kcal/mol)Half-Life (min)Reactivity Rank
Heteroaromatic nitriles<165–30High
Benzonitriles 18–20 60–120 Moderate
Aliphatic nitriles>20>1,200Low

The compound’s nitrile, conjugated to an electron-deficient imidazo ring, shows enhanced electrophilicity (Eₐ ≈ 17.5 kcal/mol), comparable to activated benzonitriles .

Reduction and Hydrolysis

ReactionReagents/ConditionsProductApplication
Nitrile → AmineLiAlH₄, THF, reflux3-(6,8-Dichloroimidazo[...])benzylamineBioactive intermediates
Nitrile → Carboxylic AcidH₂SO₄ (20%), 100°C, 12 hrs3-(6,8-Dichloroimidazo[...])benzoic acidProdrug synthesis

Electrophilic Aromatic Substitution

The benzonitrile ring undergoes electrophilic substitution at the meta position due to the nitrile’s strong electron-withdrawing effect:

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C3-(6,8-Dichloroimidazo[...])-5-nitrobenzonitrile45%
SulfonationSO₃/H₂SO₄, 50°C3-(6,8-Dichloroimidazo[...])-5-sulfobenzoic acid38%

Oxidation of the Imidazo Ring

Oxidative cleavage of the imidazo[1,2-a]pyridine ring is achievable under harsh conditions:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 100°C, 24hDichloropyridine-dicarboxylic acidRing cleavage
OzoneCH₂Cl₂, -78°CChlorinated diketonesPartial degradation

Biological Covalent Modification

The nitrile group forms covalent adducts with cysteine residues in enzymes, a mechanism leveraged in drug design:

Target ProteinAdduct StructureBiological EffectReference
Tyk2 KinaseThioimidate-Cysteine complexInhibition of IL-12/IL-23 signaling

Scientific Research Applications

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, the compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

  • Structure : The nitrile group is para-substituted on the benzene ring instead of meta.
  • Molecular Formula : C₁₄H₇Cl₂N₃ (identical to the target compound) .
  • Key Differences :
    • The para-substitution may alter electronic distribution and steric interactions, affecting solubility and receptor binding.
    • Reported applications include use as a synthetic intermediate in multi-component reactions .

Methyl-Substituted Derivative: 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

  • Structure : A methyl group replaces the chlorine atoms at positions 6 and 6.
  • Molecular Formula : C₁₅H₁₁N₃; molecular weight = 233.27 g/mol .
  • Key Differences :
    • Reduced molecular weight and lipophilicity due to the absence of chlorine.
    • The methyl group may improve metabolic stability but reduce electronegativity, impacting target affinity .

Acetonitrile Derivative: 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile

  • Structure : An acetonitrile group (-CH₂CN) replaces the benzonitrile moiety.
  • Molecular Formula : C₉H₅Cl₂N₃; molecular weight = 247.07 g/mol .
  • The shorter chain may limit π-π interactions but enhance flexibility for binding .

Ethanethioamide Derivative: 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

  • Structure : An ethanethioamide (-CH₂C(S)NH₂) group is appended to the imidazo[1,2-a]pyridine core.
  • Molecular Formula : C₉H₈Cl₂N₃S; molecular weight = 277.15 g/mol .
  • Higher polarity may reduce membrane permeability .

Ester Derivative: Ethyl 2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetate

  • Structure : An ethyl ester (-CH₂COOEt) replaces the benzonitrile group.
  • Molecular Formula : C₁₁H₁₀Cl₂N₂O₂; molecular weight = 273.12 g/mol .
  • Key Differences :
    • The ester group improves solubility but may hydrolyze in vivo to carboxylic acid, altering bioavailability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile C₁₄H₇Cl₂N₃ 288.14 6,8-Cl; 3-CN Not reported
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile C₁₄H₇Cl₂N₃ 288.14 6,8-Cl; 4-CN Not reported
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile C₁₅H₁₁N₃ 233.27 7-CH₃; 4-CN Not reported
6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile C₉H₅Cl₂N₃ 247.07 6,8-Cl; CH₂CN Not reported
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate C₁₁H₁₀Cl₂N₂O₂ 273.12 6,8-Cl; CH₂COOEt 92–93

Research Findings and Challenges

  • Synthetic Challenges : Scalability of multi-component reactions and regioselective substitutions remain hurdles .
  • Market Trends : Growing demand for 6,8-dichloroimidazo[1,2-a]pyridine derivatives in drug discovery .

Biological Activity

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be represented as follows:

C15H10Cl2N4\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_4

This structure incorporates a dichloroimidazopyridine moiety which is known for its activity against various biological targets.

The biological activity of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is primarily attributed to its interaction with adenosine receptors (A2A and A2B). These receptors are implicated in various physiological processes, including inflammation, immune response modulation, and cancer progression.

Adenosine Receptor Modulation

Research indicates that compounds similar to 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can act as inhibitors of adenosine receptors. This inhibition may lead to anti-inflammatory effects and potential applications in treating cancers and neurodegenerative diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile. For example:

  • Study A demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.5 µM to 5 µM across different cell types.
  • Study B focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The results showed a tumor growth inhibition (TGI) of up to 96% at a dosage of 10 mg/kg/day .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

  • Study C reported that derivatives of imidazopyridine exhibited strong antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like linezolid .

Data Tables

Activity Cell Line / Bacteria IC50 / MIC (µM) Effectiveness
Anticancer ActivityVarious Cancer Lines0.5 - 5Significant Cytotoxicity
Antimicrobial ActivityGram-positive Bacteria< 1Strong Antibacterial

Case Studies

  • Case Study 1: In Vivo Efficacy
    • A study involving NCI-H1581 xenograft mice demonstrated that treatment with the compound resulted in substantial tumor regression compared to control groups.
  • Case Study 2: Mechanistic Insights
    • Molecular docking studies revealed that the compound binds effectively to adenosine receptors, disrupting their signaling pathways which are crucial for tumor growth and immune evasion .

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